molecular formula C15H14N2O3 B578743 N,N-Dimethyl-4-(3-nitrophenyl)benzamide CAS No. 1355247-88-9

N,N-Dimethyl-4-(3-nitrophenyl)benzamide

Cat. No.: B578743
CAS No.: 1355247-88-9
M. Wt: 270.288
InChI Key: SEAIEXRQMMVTNS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(3-nitrophenyl)benzamide: is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a benzamide core substituted with a nitrophenyl group and two methyl groups on the nitrogen atom. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-nitrophenyl)benzamide typically involves the reaction of 4-(3-nitrophenyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Biological Activity

N,N-Dimethyl-4-(3-nitrophenyl)benzamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a dimethylamino group and a nitrophenyl group, which are critical for its biological interactions. The nitrophenyl moiety can participate in electron transfer reactions, while the dimethylamino group facilitates hydrogen bonding with biological macromolecules, enhancing its potential as a ligand in enzyme inhibition and receptor interaction.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Protein-Ligand Interactions : It forms stable complexes with proteins, influencing their function and activity.
  • Electron Transfer : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl groups have been evaluated for their cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth suggests potential as an anticancer agent.
  • Antimicrobial Properties : The compound has been explored for its antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties, indicating a broader therapeutic potential.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, compounds similar to it showed IC50 values ranging from 0.42 µM to 7.29 µM against colon cancer cell lines (SW1116), indicating promising anticancer activity compared to standard treatments like methotrexate .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target proteins involved in cancer progression. Docking studies reveal favorable interactions with active sites of kinases and other proteins, suggesting mechanisms through which it may exert its biological effects .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key structural differences and their implications for biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundNitro group at para positionAnticancer, Antimicrobial
N,N-Dimethyl-4-(4-nitrophenyl)benzamideNitro group at ortho positionDifferent reactivity
N,N-Dimethyl-4-(3-aminophenyl)benzamideAmino group instead of nitroPotentially reduced activity
N,N-Dimethyl-4-(3-methylphenyl)benzamideMethyl group instead of nitroAltered chemical behavior

Properties

IUPAC Name

N,N-dimethyl-4-(3-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(10-13)17(19)20/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAIEXRQMMVTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742793
Record name N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-88-9
Record name [1,1′-Biphenyl]-4-carboxamide, N,N-dimethyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3'-nitro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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